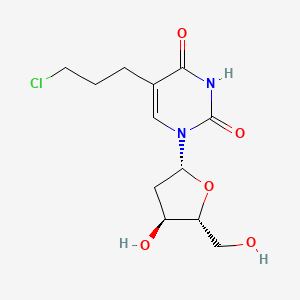
2-(8-Bromooctyl)-5-hexylfuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(8-Bromooctyl)-5-hexylfuran is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with an 8-bromooctyl group and a hexyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Bromooctyl)-5-hexylfuran typically involves the reaction of a furan derivative with an 8-bromooctyl halide under suitable conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(8-Bromooctyl)-5-hexylfuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 8-bromooctyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The furan ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce furanones or other oxidized products.
Wissenschaftliche Forschungsanwendungen
2-(8-Bromooctyl)-5-hexylfuran has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Biology and Medicine:
Wirkmechanismus
The mechanism of action of 2-(8-Bromooctyl)-5-hexylfuran depends on its specific application
Covalent Bond Formation: The bromine atom can form covalent bonds with nucleophiles, leading to the formation of new compounds.
Electrophilic and Nucleophilic Interactions: The furan ring and its substituents can participate in electrophilic and nucleophilic interactions, influencing the reactivity and properties of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(8-Bromooctyl)furan: Similar structure but lacks the hexyl group.
5-Hexylfuran: Similar structure but lacks the 8-bromooctyl group.
2-(8-Bromooctyl)-5-methylfuran: Similar structure but with a methyl group instead of a hexyl group.
Uniqueness
The combination of these substituents can provide distinct chemical and physical properties compared to similar compounds .
Eigenschaften
CAS-Nummer |
88646-92-8 |
|---|---|
Molekularformel |
C18H31BrO |
Molekulargewicht |
343.3 g/mol |
IUPAC-Name |
2-(8-bromooctyl)-5-hexylfuran |
InChI |
InChI=1S/C18H31BrO/c1-2-3-4-9-12-17-14-15-18(20-17)13-10-7-5-6-8-11-16-19/h14-15H,2-13,16H2,1H3 |
InChI-Schlüssel |
DTPNWHKWRVEOOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC=C(O1)CCCCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(2-Methylpropyl)sulfanyl]-2-{[(2-methylpropyl)sulfanyl]methyl}furan](/img/structure/B12918441.png)



![(3S)-N-butyl-N-[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12918484.png)





